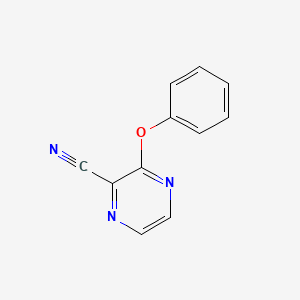![molecular formula C14H16N2O2 B2402004 N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2094135-75-6](/img/structure/B2402004.png)
N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 2,3-dihydro-1H-indole moiety, which is a common structural motif in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide typically involves the cyclization of indole derivatives. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis . Another method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced indole derivatives, and substituted indole compounds.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may exert its effects by binding to specific proteins, altering their function, and affecting cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroindole-2-one:
2-(1,3-Dihydro-2H-isoindol-2-yl)methylmelatonin: This compound features a similar indole moiety and is studied for its pharmacological properties.
Uniqueness
N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-10(2)14(18)16-9-8-11-6-4-5-7-12(11)16/h3-7,10H,1,8-9H2,2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFIQDJHZQZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
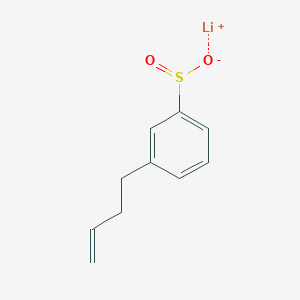
![METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2401922.png)
![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
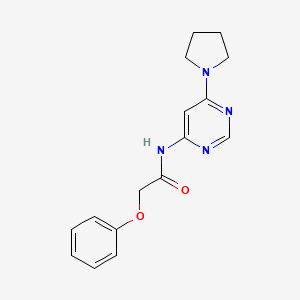
![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
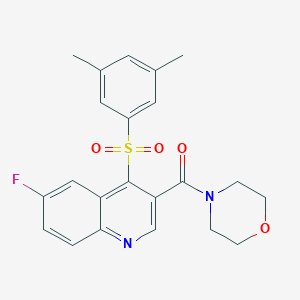
![4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2401936.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)
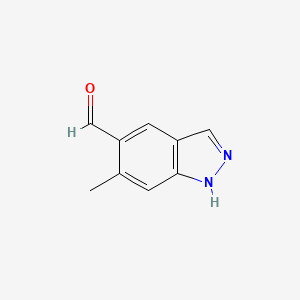
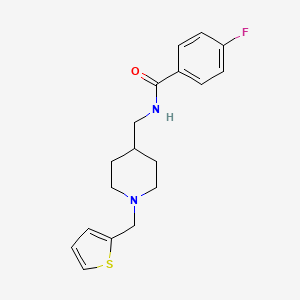
![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
